molecular formula C8H7F3N4O2 B2567385 1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid CAS No. 2413868-16-1

1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2567385
CAS No.: 2413868-16-1
M. Wt: 248.165
InChI Key: RHATZLYCONYHPB-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid is a heterocyclic compound that combines the structural features of pyrazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoroacetic acid moiety enhances its chemical stability and reactivity.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-b]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-b]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

    Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like tetrahydrofuran, and controlled temperature and pressure conditions. The major products formed from these reactions are often substituted pyrazolo[4,3-b]pyridines with diverse functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-b]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of microbial growth.

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.C2HF3O2/c7-4-1-2-8-5-3-9-10-6(4)5;3-2(4,5)1(6)7/h1-3H,(H2,7,8)(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUQCXIAASUPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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